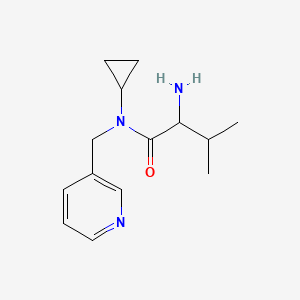
2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyridinylmethyl group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclopropylamine derivative and a pyridinylmethyl halide in the presence of a base to form the desired amide linkage. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions can vary but typically involve solvents like ethanol, dichloromethane, or acetonitrile, and temperatures ranging from -78°C to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as alkyl or acyl groups, into the molecule .
Wissenschaftliche Forschungsanwendungen
2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Wirkmechanismus
The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide: This compound shares a similar structure but lacks the methyl group on the butanamide chain.
N-(pyridin-2-yl)amides: These compounds have a similar pyridinylmethyl group but differ in the amide linkage and other substituents.
Uniqueness
2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide is unique due to its combination of a cyclopropyl group, a pyridinylmethyl group, and a methyl-substituted butanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C14H21N3O |
|---|---|
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-5-6-12)9-11-4-3-7-16-8-11/h3-4,7-8,10,12-13H,5-6,9,15H2,1-2H3 |
InChI-Schlüssel |
UISYQGJVYMPEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(CC1=CN=CC=C1)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate](/img/structure/B14780598.png)

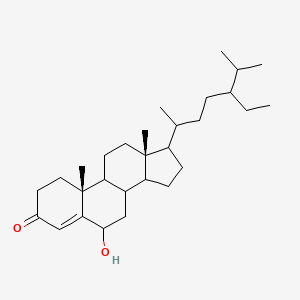
![3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14780643.png)
![2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780644.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)
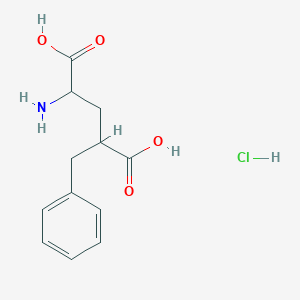
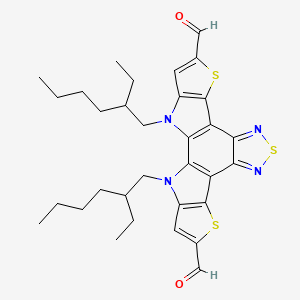

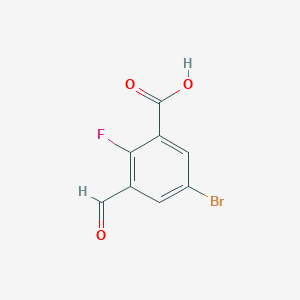
![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)



